Indoline Hydrochloride: Physicochemical Properties, Synthesis, and Applications in Drug Development
Indoline Hydrochloride: Physicochemical Properties, Synthesis, and Applications in Drug Development
Introduction
Indoline hydrochloride (CAS: 4170-68-7) is a fundamental heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Structurally, it consists of a 2,3-dihydroindole core stabilized as a hydrochloride salt. Unlike its fully aromatic precursor, indole, the saturation of the C2-C3 bond in indoline introduces unique structural flexibility and distinct electronic properties. This in-depth technical guide explores the core physicochemical characteristics, validated synthetic workflows, and the mechanistic rationale behind its deployment in modern pharmacological applications, including cardioprotection and targeted enzyme inhibition.
Physicochemical Properties & Structural Dynamics
The physical and chemical properties of indoline hydrochloride dictate its behavior in both synthetic reactions and biological systems. The hydrochloride salt form is specifically favored in pharmaceutical development due to its significantly enhanced aqueous solubility compared to the free base 1[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Indoline hydrochloride |
| CAS Registry Number | 4170-68-7 |
| Molecular Formula | C8H10ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~200 °C |
| Solubility | Soluble in water and polar protic solvents |
Structural Dynamics & NMR Characteristics
The saturation of the pyrrole ring in indoline fundamentally alters its 3D conformation. While indole is strictly planar, NMR coupling constants (geminal and vicinal J values in the CH2-CH2 system) reveal that the indoline ring is partially buckled 2[2]. The protonation of the anilinic nitrogen in the hydrochloride salt further restricts conformational flipping, stabilizing the molecule and increasing its polarity. This structural buckling is critical for its binding affinity in specific enzymatic pockets, such as the palmiteolate pocket of carboxylesterase Notum 3[3].
Synthesis & Manufacturing Workflows
The most robust method for generating indoline hydrochloride involves the selective reduction of indole, followed by controlled salt formation. The protocol below ensures high yield while preventing the over-reduction of the benzene ring.
Protocol 1: Synthesis of Indoline Hydrochloride from Indole
Objective: High-yield, selective conversion of indole to indoline hydrochloride 4[4].
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Activation: Dissolve indole (1.64 mmol) in 12.5 mL of anhydrous Trifluoroacetic acid (TFA). Cool the mixture to 0 °C using an ice bath. Causality: TFA acts as both a solvent and a strong acid catalyst. It protonates the indole, activating the C2-C3 double bond for nucleophilic attack while suppressing unwanted polymerization.
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Reduction: Slowly add Sodium Borohydride (NaBH4) (3.30 mmol) to the chilled solution. Allow the reaction to warm to room temperature and stir for 24–48 hours. Causality: NaBH4 reacts with TFA to form active trifluoroacetoxyborohydride species. This bulky, highly active reducing agent selectively targets the activated pyrrole double bond without compromising the aromaticity of the fused benzene ring.
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Quenching & Neutralization: Carefully add distilled water to quench any unreacted hydride. Neutralize the mixture by adding saturated aqueous NaHCO3 until the pH reaches 7–8. Causality: Neutralization converts the protonated indoline back to its free base form, allowing it to partition cleanly into the organic extraction phase.
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Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
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Salt Formation: Dissolve the crude indoline free base in dry diethyl ether. Bubble anhydrous HCl gas through the solution until precipitation ceases. Causality: Protonation of the secondary anilinic amine forms the hydrochloride salt. Because the salt is highly polar, it is entirely insoluble in the non-polar ether solvent, driving the product out of solution in high purity.
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Isolation: Filter the white crystalline precipitate, wash with cold ether, and dry under vacuum.
Workflow for the synthesis of Indoline Hydrochloride from Indole.
Applications in Drug Development & Pharmacology
Indoline hydrochloride and its derivatives serve as privileged scaffolds in medicinal chemistry due to their unique redox properties and spatial geometry.
Cardioprotection via Radical Scavenging
Indoline derivatives exhibit potent radical scavenging capabilities, outperforming traditional antioxidants like indole-3-propionic acid (IPA). The mechanistic advantage lies in the anilinic amino group of the indoline core. Upon exposure to reactive oxygen species (ROS) like H2O2, indolines undergo a facile oxidation to form stable quinoidal compounds. In contrast, the fully aromatic indole ring is highly resistant to such oxidation 4[4]. This makes indoline hydrochloride an excellent reducing agent capable of protecting cardiomyocytes from oxidative stress-induced apoptosis.
SERCA2a Activation
Small-molecule activators of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) are highly sought after for treating heart failure. Structure-activity relationship (SAR) studies have identified specific indoline analogs that can increase SERCA2a maximal ATPase activity (Vmax) by up to 57%. The indoline scaffold provides the necessary hydrophobic and dispersive interactions to stimulate the pump's activity, operating inversely to Ca2+ binding affinity 5[5].
Non-Covalent Notum Inhibition
N-acyl indolines have been developed as potent, non-covalent inhibitors of carboxylesterase Notum, an enzyme that negatively regulates Wnt signaling. The indoline core perfectly centers within the palmiteolate pocket of the enzyme, engaging in critical aromatic stacking and water-mediated hydrogen bonding to the oxyanion hole, thereby restoring Wnt signaling in cell-based assays 3[3].
Mechanistic pathway of Indoline Hydrochloride acting as a radical scavenger.
Experimental Protocol: Evaluating Cardioprotective Efficacy
To validate the mechanistic claims of indoline-mediated radical scavenging, the following self-validating protocol is utilized to measure protection against H2O2-induced cell death.
Protocol 2: H2O2-Induced Stress Assay in Cardiomyocytes
Objective: Assess the intracellular radical scavenging capability of indoline hydrochloride.
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Cell Culture: Seed primary cardiomyocytes in a 96-well plate at a density of 1×104 cells/well. Culture in standard DMEM until 80% confluence is achieved.
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Pre-treatment: Incubate cells with 10 µM indoline hydrochloride (dissolved in aqueous buffer) for 2 hours. Causality: Pre-incubation is critical; it allows the indoline compound to permeate the cell membrane and establish an intracellular antioxidant buffer before the onset of oxidative stress.
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Oxidative Challenge: Introduce 100 µM H2O2 directly to the culture medium. Incubate for 4 hours at 37 °C. Causality: H2O2 induces severe oxidative stress, mimicking the pathological environment of ischemic reperfusion injury. The pre-loaded indoline compound undergoes facile oxidation to a quinoidal intermediate, directly neutralizing the generated ROS4[4].
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Viability Assay: Remove the stress medium and wash with PBS. Add MTT reagent (0.5 mg/mL) to each well and incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader.
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Data Validation: Compare the viability of the indoline-treated group against a negative control (untreated) and a positive control (H2O2-only). A successful assay will show a statistically significant restoration of viability in the indoline-treated wells.
References
- Google Patents (US9499484B2) - Indole, indoline derivatives, compositions comprising them and uses thereof.
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RSC Publishing (J. Chem. Soc. (B), 1971) - The 1H spectra of some five-membered heterocyclic olefins and related compounds. URL:[Link]
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PubMed Central (PMC) - SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. URL: [Link]
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PubMed Central (PMC) - Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9499484B2 - Indole, indoline derivatives, compositions comprising them and uses thereof - Google Patents [patents.google.com]
- 5. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
